molecular formula C7H8N2O3S B8327924 Ethyl 4-formyl-1,3-thiazol-2-ylcarbamate

Ethyl 4-formyl-1,3-thiazol-2-ylcarbamate

Cat. No.: B8327924
M. Wt: 200.22 g/mol
InChI Key: AAWWQCHABANWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-formyl-1,3-thiazol-2-ylcarbamate is a useful research compound. Its molecular formula is C7H8N2O3S and its molecular weight is 200.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

ethyl N-(4-formyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C7H8N2O3S/c1-2-12-7(11)9-6-8-5(3-10)4-13-6/h3-4H,2H2,1H3,(H,8,9,11)

InChI Key

AAWWQCHABANWRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixed solution of ethyl 4-(hydroxymethyl)-1,3-thiazol-2-ylcarbamate (446 mg) in chloroform (30 ml) and methanol (3 ml) was added portionwise manganese (IV) oxide chemicals treated (1.92 g) at room temperature. After the mixture was stirred at the same temperature for 2 hours, then treated manganese (IV) oxide chemicals (250 mg) was added again to the solution, and it was stirred at 50° C. for 3 hours. Manganese (IV) oxide was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (10 g) using a mixed solvent of hexane and ethyl acetate (4:1). The fractions containing the objective compound were collected and evaporated under reduced pressure to give colorless powder (470 mg, 106.4%).
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
106.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.